molecular formula C9H7NO3S B14364587 Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate CAS No. 91357-25-4

Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate

Cat. No.: B14364587
CAS No.: 91357-25-4
M. Wt: 209.22 g/mol
InChI Key: VKGDINDYGIBXNA-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate is an organic compound belonging to the benzothiazole family. This compound is characterized by its benzothiazole ring structure, which is fused with a carboxylate group and a methyl ester. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate typically involves the reaction of 2-aminothiophenol with methyl chloroformate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s benzothiazole ring structure allows it to interact with various proteins and enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carboxylate is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

91357-25-4

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 2-oxo-3H-1,3-benzothiazole-5-carboxylate

InChI

InChI=1S/C9H7NO3S/c1-13-8(11)5-2-3-7-6(4-5)10-9(12)14-7/h2-4H,1H3,(H,10,12)

InChI Key

VKGDINDYGIBXNA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC(=O)N2

Origin of Product

United States

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